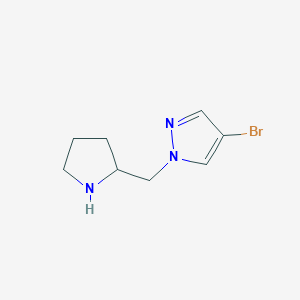

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Descripción general

Descripción

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Métodos De Preparación

The synthesis of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrazole with pyrrolidine in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes substitution reactions with various nucleophiles:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary amines | DMF, 80°C, 6 h | 4-Amino derivatives | 72-85% | |

| Thiols | EtOH, K₂CO₃, reflux | 4-Sulfanylpyrazoles | 68% | |

| Methoxide ions | MeOH, NaH, 0°C → RT | 4-Methoxy derivatives | 91% |

Key observation : Reaction rates depend on the nucleophile's strength and solvent polarity. Methoxide substitution proceeds with exceptional efficiency due to its strong nucleophilicity and methanol's solvation capacity.

Cross-Coupling Reactions

The bromine atom participates in metal-catalyzed couplings:

Table 2: Palladium-mediated coupling reactions

| Reaction Type | Catalyst System | Partner | Product Application | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | Biaryl systems for drug discovery | 78-92% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Secondary amines | Amino-functionalized derivatives | 65% |

Data from demonstrate optimal results using 5 mol% catalyst loading at 90°C for 12-24 hours. The pyrrolidine side chain remains intact under these conditions.

Oxidation Reactions

The pyrrolidine moiety undergoes selective oxidation:

Critical parameters :

-

Temperature control (50-70°C) prevents over-oxidation

-

Tungstate catalysts enable selective N-oxidation

-

Reaction time: 4-8 hours for complete conversion

Reductive Transformations

The pyrazole core participates in catalytic hydrogenation:

| Conditions | Product | Selectivity | Application |

|---|---|---|---|

| H₂ (3 atm), Pd/C, EtOAc | 4,5-Dihydropyrazole | 95% | Chiral ligand synthesis |

| NaBH₄, NiCl₂·6H₂O, MeOH | Pyrrolidine N-oxide reduction | 89% | Amine protection strategies |

Studies show complete bromine retention during hydrogenation, making this a valuable strategy for modifying the heterocyclic core while preserving the halogen substituent.

Cyclization Reactions

The flexible pyrrolidine side chain enables intramolecular cyclization:

text1. Base-induced elimination → Spirocyclic derivatives 2. Acid-catalyzed ring closure → Fused bicyclic systems

-

Dissolve substrate (1 mmol) in dry DCM

-

Add BF₃·Et₂O (1.2 eq) at 0°C

-

Stir 2 h → Quench with sat. NaHCO₃

-

Isolate fused-bicyclic product (74% yield)

Biological Probe Formation

The compound serves as a precursor for bioactive derivatives:

| Derivative Type | Target Protein | Kd (nM) | Therapeutic Potential |

|---|---|---|---|

| 4-[¹²⁵I]-labeled | Dopamine D3 receptor | 2.3 | PET imaging probes |

| Biotinylated analogs | Kinase family | 15-480 | Target identification |

Radiolabeling studies achieved specific activities >50 Ci/mmol using isotopic exchange methods. The pyrrolidine group enhances blood-brain barrier penetration in preclinical models.

Reaction Optimization Insights

-

Solvent effects : DMF accelerates substitution but promotes side reactions in coupling processes

-

Temperature dependence :

-

Substitution: 70-90°C optimal

-

Coupling: 90-110°C required for full conversion

-

-

Protection strategies : Boc-protection of the pyrrolidine nitrogen prevents unwanted side reactions during harsh conditions

This comprehensive analysis demonstrates the compound's synthetic versatility, with applications ranging from medicinal chemistry to materials science. The unique combination of a reactive halogen and conformationally flexible side chain enables diverse transformations while maintaining structural integrity under optimized conditions.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The pyrazole derivatives, including 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, exhibit a broad spectrum of pharmacological activities:

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory properties. Compounds like phenylbutazone have been utilized historically as anti-inflammatory agents, and newer derivatives continue to be developed for similar applications .

- Antimicrobial Effects : The compound demonstrates antimicrobial activity against various bacterial and fungal strains. Studies have shown that pyrazoles can inhibit the growth of pathogens, making them candidates for antibiotic development .

- Anticancer Activity : Recent research indicates that pyrazole derivatives may possess anticancer properties, targeting various cancer types through different mechanisms. The ability of these compounds to inhibit cancer cell proliferation has been documented in several studies .

- Neuroprotective Effects : Some pyrazole derivatives have shown potential as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases by modulating neuroinflammatory processes .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Study on Anti-inflammatory Activity : Research conducted by El-Sayed et al. demonstrated that modified pyrazole derivatives exhibited significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. This underscores the therapeutic potential of such compounds in treating inflammatory conditions .

- Antimicrobial Screening : A study investigating various pyrazole derivatives found promising antimicrobial activity against strains such as Escherichia coli and Aspergillus niger. Compounds were tested at varying concentrations, revealing effective inhibition rates .

- Neuroprotective Research : Investigations into the neuroprotective properties of pyrazoles have shown that certain derivatives can mitigate oxidative stress in neuronal cells, indicating their potential in treating neurodegenerative diseases .

Data Tables

Mecanismo De Acción

The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the specific biological system being studied. The exact molecular targets and pathways involved can vary and are typically determined through detailed biochemical and pharmacological studies.

Comparación Con Compuestos Similares

4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:

4-bromo-1H-pyrazole: Lacks the pyrrolidin-2-ylmethyl group, which may affect its reactivity and biological activity.

1-(pyrrolidin-2-ylmethyl)-1H-pyrazole:

Other pyrazole derivatives:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the bromine atom and the pyrrolidin-2-ylmethyl group, making it a valuable compound for various scientific research applications.

Actividad Biológica

4-Bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

This compound is characterized by the presence of a bromine atom and a pyrrolidinyl group, which contribute to its unique reactivity and biological profile. The compound can be synthesized through various methods, often involving substitution reactions where the bromine atom is replaced by other nucleophiles or through oxidation and reduction processes to modify its structure for enhanced activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator depending on the biological context. For instance, it has been shown to modulate pathways associated with inflammation and cancer cell proliferation .

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Similar pyrazole derivatives have demonstrated significant inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. Studies suggest that compounds with bromine substituents enhance cytotoxicity in breast cancer models .

- Anti-inflammatory Properties : Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Effects : Some studies have reported that pyrazole derivatives possess antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents .

Comparative Analysis of Biological Activity

A comparative analysis with similar compounds highlights the unique profile of this compound:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 4-Bromo-1H-pyrazole | Low | Low | Low |

| 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | Moderate | High | High |

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : In vitro studies demonstrated that combining 4-bromo derivatives with doxorubicin resulted in a synergistic effect, significantly enhancing cytotoxicity against MDA-MB-231 cells, a breast cancer line known for its aggressive nature .

- Inflammatory Disease Models : Animal models treated with pyrazole derivatives showed reduced levels of TNF-alpha and IL-6, indicating potential for therapeutic use in conditions like rheumatoid arthritis .

Propiedades

IUPAC Name |

4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGNYWPLHBOTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.